2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a thiadiazole ring fused with a phenylpiperazine moiety, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antimicrobial agent .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity , suggesting that they may interact with neuronal voltage-sensitive sodium channels .
Mode of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may inhibit neuronal voltage-sensitive sodium channels, thereby reducing neuronal excitability and preventing the onset of seizures.
Biochemical Pathways
Inhibition of neuronal voltage-sensitive sodium channels can affect the propagation of action potentials in neurons, which is a critical process in the transmission of signals in the nervous system .
Pharmacokinetics
Similar compounds have been reported to exhibit potent inhibitory activity against acetylcholinesterase , suggesting that they may have good bioavailability and effective penetration into the central nervous system.
Result of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may reduce neuronal excitability, thereby preventing the onset of seizures.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . This interaction suggests that the compound may have potential as a treatment for conditions such as Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit AChE activity, which could potentially enhance the levels of acetylcholine in the brain . This could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This inhibition is believed to be a mixed-type, involving both competitive and non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylpiperazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anxiolytic, anticonvulsant, and antidepressant agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole can be compared with other similar compounds to highlight its uniqueness:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety but has a pyrimidine ring instead of a thiadiazole ring.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: This compound contains a benzimidazole ring and has shown anxiolytic activity.
List of Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-4-11(5-3-1)15-6-8-16(9-7-15)12-14-13-10-17-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOCYFXRQCEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.